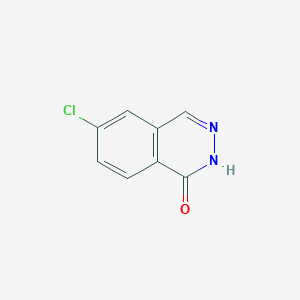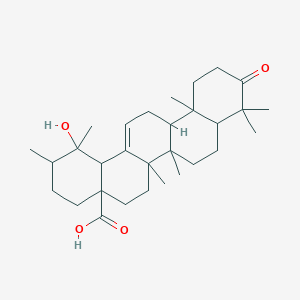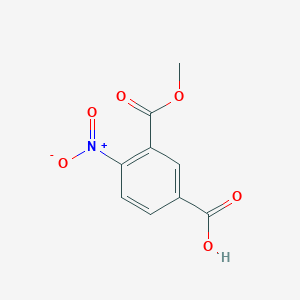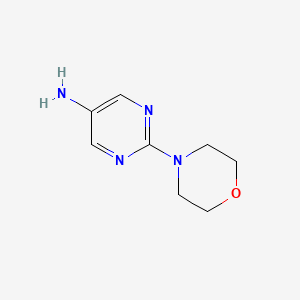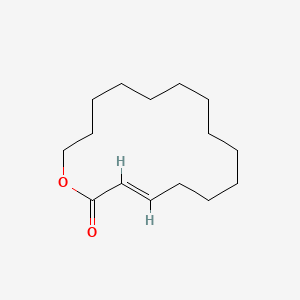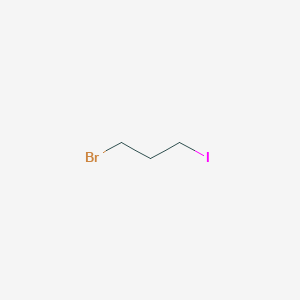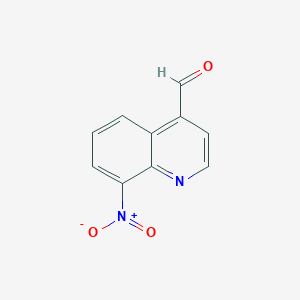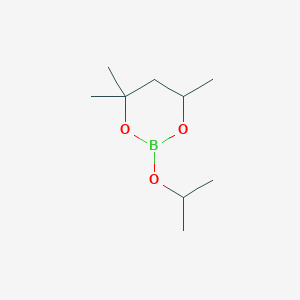
キサンホス系配位子
説明
Xantphos based ligand is a useful research compound. Its molecular formula is C31H52N4OP2 and its molecular weight is 558.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Xantphos based ligand suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xantphos based ligand including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
均一系触媒
キサンホス配位子は、均一系触媒における役割で知られています。 キサンホス配位子は、2,2′-ビス(ホスフィノ)ジアリールエーテルの一般式に基づくビスホスフィン配位子基を含む独自の構造的特性により、幅広い反応を促進します 。 これらの配位子は、ヒドロホルミル化、アルコキシカルボニル化、およびヒドロシアン化などの反応に、第7族から第11族までの金属に用いられてきました .
ヒドロホルミル化反応
ヒドロホルミル化反応では、キサンホス配位子は、アルケンからアルデヒドを合成する際に重要な役割を果たしてきました。 このプロセスは、香料や医薬品の中間体および工業用化学品の製造に不可欠です .
クロスカップリング反応
キサンホス配位子は、C–C結合およびC–X結合の形成に不可欠なクロスカップリング反応に大きく貢献しています。 これらの反応は、医薬品や農薬を含む複雑な有機化合物の合成において基本的です .
カルボニル化カップリング反応
これらの配位子は、カルボニル化カップリング反応でも使用され、アルケン、アルキン、またはアリールハライドと一酸化炭素をカップリングすることで、カルボニル化合物を形成する際に役立ちます .
ホスフィン化反応
ホスフィン化反応では、キサンホス配位子は、有機分子にホスフィン基を導入する際に役立ちます。これは、さらなる触媒用途のための配位子の合成における貴重な変換です .
材料科学
キサンホス系配位子は、特に金属有機構造体(MOF)の設計において、材料科学において応用が見いだされています。 これらのMOFは、ガス貯蔵、分離、および触媒において潜在的な応用があります.
放射性医薬品合成
放射性医薬品の分野では、キサンホス配位子は、陽電子放出断層撮影(PET)イメージングおよび創薬のための11C-カルボニル標識化合物の合成に使用されてきました。 Pd–キサンホス媒介11C-カルボニル化プロトコルは、その簡便性と利便性で知られています .
Buchwald-Hartwig アミノ化
最後に、Buchwald-Hartwig アミノ化プロセスは、医薬品、農薬、および新規材料の合成に不可欠であり、その信頼性と優れた性能により、多くの場合、キサンホス配位子が使用されます .
作用機序
Target of Action
The compound we’re exploring is the Xantphos-based ligand. Xantphos is a bidentate phosphine ligand that coordinates to metal centers. Its primary targets are transition metal ions, such as nickel (Ni) and rhodium (Rh). When bound to these metals, Xantphos plays a crucial role in catalysis and other chemical processes .
Mode of Action
Xantphos interacts with its metal center through its phosphorus atoms, forming stable complexes. For instance:
- In nickel complexes, Xantphos coordinates to the Ni center, enabling ligand exchange reactions and catalytic transformations like cross coupling and cycloaddition reactions .
- In dirhodium complexes, Xantphos facilitates oxidative addition reactions, leading to the formation of dirhodium-η1-allyl species .
Biochemical Pathways
Xantphos-based ligands impact various biochemical pathways. For example:
- In carbonylative coupling reactions, Xantphos enhances the catalytic activity of palladium, resulting in efficient carbon-carbon bond formation .
Pharmacokinetics
Regarding ADME properties:
- Distribution: Xantphos complexes can be used in solution or immobilized on solid supports for applications in catalysis and materials science .
Action Environment
Environmental factors impact Xantphos-based ligands:
生化学分析
Biochemical Properties
The biochemical properties of Xantphos based ligands are primarily related to their role in catalysis. They interact with various metals ranging from group 7 to 11 in a wide variety of reactions . The nature of these interactions is largely dependent on the specific metal and reaction involved .
Cellular Effects
Their ability to form complexes with various metals suggests potential roles in cellular processes involving these metals .
Molecular Mechanism
The molecular mechanism of Xantphos based ligands involves the formation of complexes with various metals . These complexes can participate in a wide variety of reactions, including hydroformylation, alkoxycarbonylation, hydrocyanation, cross-coupling reactions for many C–C and C–X bond forming reactions, carbonylative coupling reactions, phosphinations, etc .
Temporal Effects in Laboratory Settings
The temporal effects of Xantphos based ligands in laboratory settings are largely dependent on the specific reaction conditions and the metals they are complexed with
Dosage Effects in Animal Models
The effects of Xantphos based ligands in animal models have not been extensively studied, as their primary applications are in catalysis rather than biochemistry .
Metabolic Pathways
Their ability to form complexes with various metals suggests potential roles in metabolic processes involving these metals .
特性
IUPAC Name |
N-[[5-[bis(diethylamino)phosphanyl]-9,9-dimethylxanthen-4-yl]-(diethylamino)phosphanyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N4OP2/c1-11-32(12-2)37(33(13-3)14-4)27-23-19-21-25-29(27)36-30-26(31(25,9)10)22-20-24-28(30)38(34(15-5)16-6)35(17-7)18-8/h19-24H,11-18H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRIDPKHBSWSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(C1=CC=CC2=C1OC3=C(C2(C)C)C=CC=C3P(N(CC)CC)N(CC)CC)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N4OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514613 | |
| Record name | P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349100-75-0 | |
| Record name | P,P''-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N',N'-tetraethyl(phosphonous diamide)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of the Xantphos-based ligand, P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide], and how are these characteristics confirmed?
A1: P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide] is a Xantphos-based ligand with a molecular formula of C31H52N4OP2 and a molecular weight of 558.72 g/mol []. Its structure has been confirmed through various spectroscopic techniques. 1H NMR (300 MHz, C6D6) shows characteristic peaks at δ 7.60 (d, J = 7.5 Hz, 2H), 7.22 (d, J = 7.5 Hz, 2H), 7.06 (t, J = 7.5 Hz, 2 H), 3.19 (m, 16H; CH2), 1.55 (s, 6H; CH3), 1.06 (t, 12H; CH3). 13C NMR (75 MHz, C6D6) displays signals at δ 151.0, 130.6, 130.1, 129.5, 126.0, 122.4, 43.3, 33.9, 32.7, 14.5. Additionally, 31P NMR (121 MHz, C6D6) shows a signal at δ 92.3 []. An X-ray crystal structure has also been reported, further validating the structure [].
Q2: What are the typical applications of Xantphos-based ligands in catalysis?
A2: Xantphos-based ligands are widely used in palladium-catalyzed reactions due to their steric and electronic properties. For instance, they have shown effectiveness in the palladium-catalyzed carbonylation of methylene β-C-H bonds in aliphatic amines to produce trans-disubstituted β-lactams with excellent yields and selectivity [, ]. These ligands also demonstrate utility in the arylation of ureas with nonactivated aryl halides in the presence of a palladium catalyst, resulting in the formation of N,N'-diarylureas [].
Q3: How does the structure of Xantphos-based ligands influence their catalytic activity?
A3: The structure of Xantphos-based ligands, specifically the substituents on the diphenylphosphino groups, significantly impacts their catalytic activity. Studies have shown that varying these substituents can affect both the yield and the product ratio in palladium-catalyzed reactions. For example, in the palladium-catalyzed arylation of ureas, different substituents on the Xantphos backbone led to variations in the yield of N,N'-diarylureas []. This highlights the importance of structural modifications in fine-tuning the catalytic properties of Xantphos-based ligands for specific reactions.
Q4: What are the stability and handling considerations for P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide]?
A4: While P,P′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[N,N,N′,N′-tetraethyl-phosphonous diamide] exhibits reasonable stability in air and moisture, it is recommended to store it under an inert atmosphere to prevent potential degradation []. This practice ensures the longevity and consistent reactivity of the ligand for catalytic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


